4-Benzyloxy-quinoline
Overview
Description
4-Benzyloxy-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The benzyloxy group attached to the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-quinoline typically involves the reaction of 4-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Benzyloxy-quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects
Comparison with Similar Compounds
- 8-Benzyloxy-substituted quinoline ethers
- Benzyloxy pyrimido[4,5-b]quinoline derivatives
Comparison: 4-Benzyloxy-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzyloxy-substituted quinolines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKVXNSGRJUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461647 | |
Record name | 4-Benzyloxy-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101273-58-9 | |
Record name | 4-Benzyloxy-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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